1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone

Description

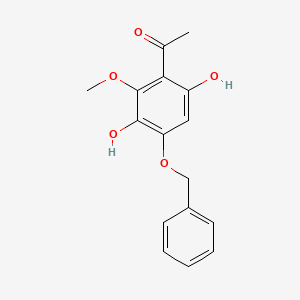

1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone is a poly-substituted acetophenone derivative characterized by a benzyloxy group at position 4, hydroxyl groups at positions 3 and 6, and a methoxy group at position 2. This compound belongs to the hydroxyacetophenone family, known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Its structural complexity, with both electron-donating (hydroxyl, methoxy) and lipophilic (benzyloxy) substituents, makes it a subject of interest in medicinal chemistry and natural product research .

Properties

IUPAC Name |

1-(3,6-dihydroxy-2-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-10(17)14-12(18)8-13(15(19)16(14)20-2)21-9-11-6-4-3-5-7-11/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUZPOZLCYYQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780612 | |

| Record name | 1-[4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-94-8 | |

| Record name | 1-[4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

: Synthetic Routes and Reaction Conditions: To synthesize 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone, several synthetic routes can be employed. One common method involves the reaction of 3,6-dihydroxy-2-methoxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The synthesis proceeds through a nucleophilic substitution mechanism, where the benzyl group replaces a hydrogen atom on the phenol ring.

Industrial Production Methods: While detailed industrial production methods for this specific compound might not be widely documented, the process generally follows similar principles to the laboratory synthesis but on a larger scale. Industrial synthesis might involve continuous flow reactors to enhance reaction efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

: The mechanism by which 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone exerts its effects varies depending on the application. In biological systems, the phenolic hydroxyl groups can scavenge free radicals, providing antioxidant protection. The compound might interact with specific molecular targets such as enzymes, influencing pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Substituent Patterns and Physical Properties

The following table compares key structural analogs based on substituent positions and physical properties:

Key Observations :

- The target compound has a unique combination of two hydroxyl groups (3,6-OH) and a methoxy group (2-OMe), distinguishing it from simpler analogs like acetovanillone (single hydroxyl and methoxy group) .

- The fluorinated analog (1-(4-(Benzyloxy)-3-fluorophenyl)ethanone) replaces a hydroxyl with fluorine, increasing lipophilicity and metabolic stability but reducing hydrogen-bonding capacity .

Biological Activity

1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone, with the CAS number 25892-94-8, is an organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

- Molecular Formula : CHO

- Molecular Weight : 288.295 g/mol

- Melting Point : 161-162 °C

- LogP : 2.888 (indicating moderate lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, allowing it to modulate enzyme activities and influence signaling pathways.

Biological Activities

-

Antioxidant Activity :

- The compound has been shown to exhibit significant antioxidant properties, which are vital in reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary studies have reported IC values for COX inhibition, suggesting potential use in treating inflammatory conditions.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a therapeutic agent in infectious diseases.

-

Anticancer Potential :

- Studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis in specific cancer types. The underlying mechanisms involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies and Experimental Data

A selection of research findings related to the biological activity of this compound is summarized below:

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties make it a candidate for drug development aimed at treating chronic inflammatory diseases.

- Nutraceuticals : Due to its natural origin and health benefits, it could be incorporated into dietary supplements targeting oxidative stress and inflammation.

- Cosmetic Industry : Its antioxidant properties may also find applications in cosmetic formulations aimed at skin protection and aging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.